Product packaging for Cripowellin B(Cat. No.:)

Cripowellin B

Cat. No.: B1251408
M. Wt: 523.5 g/mol
InChI Key: TXWCOJRTRFJBOE-RRFQCVKCSA-N
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Description

Cripowellin B, also known as this compound, is a useful research compound. Its molecular formula is C25H33NO11 and its molecular weight is 523.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO11 B1251408 Cripowellin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H33NO11

Molecular Weight

523.5 g/mol

IUPAC Name

(1R,14S,15R)-14-hydroxy-15-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-trimethoxyoxan-2-yl]oxy-5,7-dioxa-12-azatetracyclo[10.5.2.02,10.04,8]nonadeca-2,4(8),9-triene-13,17-dione

InChI

InChI=1S/C25H33NO11/c1-31-21-19(10-27)37-25(23(33-3)22(21)32-2)36-18-8-15(28)13-4-5-26(24(30)20(18)29)9-12-6-16-17(7-14(12)13)35-11-34-16/h6-7,13,18-23,25,27,29H,4-5,8-11H2,1-3H3/t13-,18-,19-,20+,21-,22+,23-,25-/m1/s1

InChI Key

TXWCOJRTRFJBOE-RRFQCVKCSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC)OC)O[C@@H]2CC(=O)[C@@H]3CCN(CC4=CC5=C(C=C34)OCO5)C(=O)[C@H]2O)CO

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC2CC(=O)C3CCN(CC4=CC5=C(C=C34)OCO5)C(=O)C2O)CO

Synonyms

cripowellin B

Origin of Product

United States

Origin, Isolation, and Structural Elucidation of Cripowellin B

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Cripowellin B

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Determination (1D and 2D NMR, e.g., 1H-1H COSY, HMQC, HMBC)

NMR spectroscopy is a cornerstone technique for establishing molecular structures by analyzing connectivity networks at the atomic level. mdpi.com Both 1D and 2D NMR techniques are crucial in the structural determination of this compound and its derivatives. mdpi.comresearchgate.netmdpi.com

1D NMR (¹H NMR and ¹³C NMR): Proton NMR (¹H NMR) data provides information about the types of protons present in the molecule, their chemical environments, and their coupling patterns, which indicate neighboring protons. nih.govmdpi.comnd.edu Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. researchgate.net Comparison of ¹H NMR data of isolated this compound with published literature values has been used to confirm its structure. nih.gov

2D NMR: Two-dimensional NMR experiments provide correlations between nuclei, helping to piece together the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, indicating protons that are coupled through bonds. mdpi.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached, establishing C-H bond pairs. researchgate.netmdpi.comresearchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different parts of the molecule and identification of quaternary carbons. researchgate.netmdpi.comresearchgate.netmdpi.com

These NMR techniques collectively provide comprehensive data on the connectivity of atoms within the this compound molecule, enabling the determination of its planar structure.

High-Resolution Mass Spectrometry (HRMS, e.g., HRESIMS, HR-Q-TOF-MS) Applications in this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. researchgate.netmdpi.comresearchgate.netmdpi.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-Q-TOF-MS) are commonly used. nih.govmdpi.com

HRMS provides a precise mass-to-charge ratio ([M+H]⁺ for protonated molecules) that can be used to calculate the exact molecular formula of the compound. For example, the structure of this compound was elucidated using HRESIMS data, which provided a molecular ion peak at m/z 524.2127 [M+H]⁺, corresponding to the calculated formula C₂₅H₃₄NO₁₁⁺. nih.gov HRMS can also provide fragmentation data, which can offer clues about the substructures within the molecule. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration Assignment of this compound

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are employed to determine the absolute configuration of chiral molecules like this compound. mdpi.comresearchgate.netmdpi.comresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting spectrum is characteristic of the molecule's three-dimensional structure, including the arrangement of substituents around chiral centers. mdpi.comresearchgate.net

While direct ECD data for this compound was not explicitly detailed in the search results, ECD is a standard technique used for assigning absolute configurations of Amaryllidaceae alkaloids and their derivatives, including cripowellin-type compounds. mdpi.comresearchgate.netnih.gov Comparison of experimental ECD spectra with theoretically calculated spectra (often using Density Functional Theory, DFT) is a common approach for absolute configuration assignment. researchgate.netnih.gov

Other Spectroscopic Methods (e.g., UV-Vis, IR, X-ray Crystallography for related compounds) in this compound Characterization

Other spectroscopic methods can provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can indicate the presence of chromophores, such as aromatic rings or conjugated systems, within the molecule. While not specifically detailed for this compound in the provided snippets, UV-Vis is a routine technique in natural product characterization. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. mdpi.com

X-ray Crystallography: While obtaining suitable crystals of this compound itself for X-ray crystallography might be challenging, X-ray crystallography of related compounds or derivatives can provide definitive information about their solid-state structure, including relative and absolute stereochemistry. acs.orgmdpi.com This information can then be used by analogy to infer the stereochemistry of this compound, especially for the rigid parts of the molecule. X-ray diffraction analysis has been used to confirm the absolute configurations of other Amaryllidaceae alkaloids. mdpi.com

Confirmation of Relative and Absolute Stereochemistry of this compound

The confirmation of the relative and absolute stereochemistry of this compound is a critical step in its structural characterization. researchgate.netmdpi.com Relative stereochemistry describes the spatial relationship between chiral centers within a molecule, while absolute stereochemistry describes the precise 3D arrangement (R or S configuration) at each chiral center.

Spectroscopic methods, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), are valuable for determining relative stereochemistry by identifying protons that are spatially close to each other, even if they are not directly bonded. researchgate.netnih.gov NOESY correlations can help establish the relative orientation of substituents on rings and chiral centers. nih.gov

Absolute stereochemistry is typically assigned using chiroptical methods like ECD, often supported by computational calculations. mdpi.comresearchgate.netresearchgate.netnih.gov Comparison of optical rotation values with published data for known compounds can also provide supporting evidence for the absolute configuration. nih.gov In some cases, chemical derivatization followed by spectroscopic analysis or co-crystallization with a chiral auxiliary for X-ray analysis might be employed, although these were not explicitly detailed for this compound in the provided search results. The absolute configuration of Amaryllidaceae alkaloids has been confirmed by single crystal X-ray diffraction analysis for some compounds. mdpi.com

Biosynthetic Pathways and Genetic Insights of Cripowellin B

Proposed Biosynthetic Precursors and Intermediates of Cripowellin B

The foundational building blocks for Amaryllidaceae alkaloids, including this compound, are derived from the aromatic amino acids L-phenylalanine and L-tyrosine. researchgate.net These primary metabolites enter a cascade of reactions to form the key intermediate, norbelladine, which is central to the biosynthesis of this class of compounds.

The biosynthetic journey begins with L-phenylalanine, which is converted through the phenylpropanoid pathway to produce 3,4-dihydroxybenzaldehyde (3,4-DHBA). core.ac.ukmdpi.com Concurrently, L-tyrosine is decarboxylated to form tyramine. mdpi.com The condensation of these two molecules, 3,4-DHBA and tyramine, yields a Schiff base intermediate which is then reduced to form norbelladine. nih.govresearchgate.net This initial condensation is a critical step, committing the precursors to the Amaryllidaceae alkaloid pathway.

Norbelladine itself undergoes further modification before the characteristic ring systems of the various alkaloid types are formed. A key transformation is the O-methylation of norbelladine to produce 4'-O-methylnorbelladine, which is the last common intermediate before the pathway diverges into several branches leading to the different structural skeletons of Amaryllidaceae alkaloids. nih.govnih.gov

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

Precursor/IntermediateOriginating Amino AcidRole in Biosynthesis
L-Phenylalanine-Initial precursor for the C6-C1 unit (3,4-DHBA). core.ac.uk
L-Tyrosine-Initial precursor for the C6-C2 unit (tyramine). mdpi.com
3,4-Dihydroxybenzaldehyde (3,4-DHBA)L-PhenylalanineCondenses with tyramine to form the norbelladine scaffold. core.ac.ukmdpi.com
TyramineL-TyrosineCondenses with 3,4-DHBA to form the norbelladine scaffold. mdpi.com
NorbelladineL-Phenylalanine and L-TyrosineThe foundational C6-C1-N-C2-C6 structure of Amaryllidaceae alkaloids. nih.gov
4'-O-MethylnorbelladineL-Phenylalanine and L-TyrosineThe last common intermediate before oxidative coupling and pathway divergence. nih.govnih.gov

Enzymatic Transformations and Key Enzyme Families in this compound Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of specific enzymes. These biocatalysts belong to well-known enzyme families that are frequently involved in plant specialized metabolism.

The initial steps of the pathway are catalyzed by enzymes of the phenylpropanoid pathway. Phenylalanine Ammonia-Lyase (PAL) initiates the conversion of L-phenylalanine to trans-cinnamic acid. core.ac.ukmdpi.com This is followed by the action of Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, which hydroxylates trans-cinnamic acid to p-coumaric acid. nih.gov Further hydroxylations, potentially involving another cytochrome P450 enzyme, Coumarate 3-Hydroxylase (C3H) , lead to the formation of caffeic acid, a precursor to 3,4-DHBA. researchgate.netmdpi.com

On the other branch of the pathway, Tyrosine Decarboxylase (TYDC) catalyzes the conversion of L-tyrosine to tyramine. mdpi.com The condensation of tyramine and 3,4-DHBA to form norbelladine is facilitated by Norbelladine Synthase (NBS) . oup.com The subsequent O-methylation of norbelladine is carried out by Norbelladine 4'-O-methyltransferase (N4OMT) . nih.gov

The crucial cyclization of 4'-O-methylnorbelladine is mediated by cytochrome P450 monooxygenases . oup.com These enzymes are responsible for the regio- and stereoselective phenol-phenol oxidative coupling that dictates the core structure of the resulting alkaloid. Specifically, enzymes from the CYP96T subfamily have been identified as key players in catalyzing these C-C bond formations. nih.gov

Table 2: Key Enzymes and Enzyme Families in this compound Biosynthesis

Enzyme/Enzyme FamilyAbbreviationReaction Catalyzed
Phenylalanine Ammonia-LyasePALL-Phenylalanine → trans-Cinnamic acid. core.ac.ukmdpi.com
Cinnamate 4-HydroxylaseC4Htrans-Cinnamic acid → p-Coumaric acid. nih.gov
Cytochrome P450 MonooxygenasesCYP450Involved in hydroxylation and oxidative coupling reactions. nih.govoup.com
Tyrosine DecarboxylaseTYDCL-Tyrosine → Tyramine. mdpi.com
Norbelladine SynthaseNBSTyramine + 3,4-DHBA → Norbelladine. oup.com
Norbelladine 4'-O-methyltransferaseN4OMTNorbelladine → 4'-O-Methylnorbelladine. nih.gov

Phenol-Phenol Oxidative Coupling Mechanisms in Amaryllidaceae Alkaloid Biosynthesis Relevant to this compound

A pivotal and defining step in the biosynthesis of Amaryllidaceae alkaloids is the intramolecular phenol-phenol oxidative coupling of 4'-O-methylnorbelladine. nih.gov This reaction is responsible for the formation of the characteristic carbon skeletons of the different alkaloid types. The regioselectivity of this coupling reaction determines which structural class of alkaloid will be produced.

There are three main modes of oxidative coupling:

Ortho-para' coupling: This leads to the formation of the lycorine-type skeleton.

Para-para' coupling: This results in the crinine- and haemanthamine-type skeletons.

Para-ortho' coupling: This gives rise to the galanthamine-type skeleton. nih.gov

These coupling reactions are primarily catalyzed by cytochrome P450 enzymes, which ensure the high degree of regio- and stereoselectivity observed in the natural products. oup.com While laccases and peroxidases are also known to catalyze phenol-phenol coupling reactions, cytochrome P450s are considered the main drivers of this transformation in Amaryllidaceae alkaloid biosynthesis. oup.com The mechanism involves the formation of radical intermediates that then couple to form the new C-C or C-O bonds, leading to the cyclized structures. The specific protein environment of the enzyme's active site dictates the precise outcome of the coupling reaction.

Genetic Clusters and Biosynthetic Gene Identification Strategies for Amaryllidaceae Alkaloids Relevant to this compound

The identification of the genes encoding the biosynthetic enzymes for Amaryllidaceae alkaloids has been a significant area of research. In many plant species, genes for a specific metabolic pathway are organized into biosynthetic gene clusters, which facilitates their co-regulation and inheritance. While the existence of such clusters for Amaryllidaceae alkaloids is an active area of investigation, it is a plausible model for the organization of these biosynthetic pathways. nih.gov

Strategies for identifying these genes often rely on transcriptomic and genomic approaches. By comparing the transcriptomes of different plant tissues or species with varying alkaloid profiles, researchers can identify candidate genes that are co-expressed with the production of specific alkaloids. core.ac.uk Homology-based searches, using known sequences of enzymes from related pathways in other species, can also help to identify putative biosynthetic genes. nih.gov

Once candidate genes are identified, their function can be confirmed through heterologous expression in microbial or plant systems, followed by enzymatic assays to determine their catalytic activity. nih.gov This combination of 'omics' approaches and functional characterization is crucial for elucidating the complete biosynthetic pathway of complex alkaloids like this compound.

Chemoenzymatic and Biotechnological Approaches for this compound and Analogues Production

The limited availability of many Amaryllidaceae alkaloids from their natural plant sources has spurred interest in developing alternative production methods. nih.govencyclopedia.pub Chemoenzymatic and biotechnological approaches offer promising avenues for the sustainable and scalable production of this compound and its analogues.

Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating precursor molecules with the high selectivity and efficiency of enzymatic transformations for key steps. nih.gov This can involve using isolated enzymes or whole-cell biocatalysts to perform challenging reactions, such as stereoselective hydroxylations or the crucial oxidative coupling step. This modular approach allows for the synthesis of not only the natural product but also novel analogues with potentially improved biological activities. nih.gov

Biotechnological production in microbial hosts, such as yeast or bacteria, is another attractive strategy. biorxiv.org This involves the heterologous expression of the entire biosynthetic pathway for the target alkaloid in a fermentable microorganism. While this requires the identification and functional characterization of all the necessary biosynthetic genes, it offers the potential for high-yield, cost-effective, and environmentally friendly production. Plant cell and organ cultures also represent a viable biotechnological platform for producing these valuable compounds. semanticscholar.org

Chemical Synthesis and Synthetic Methodologies of Cripowellin B

Strategic Approaches to the Total Synthesis of Cripowellin B and its Aglycon (e.g., Retrosynthetic Analysis)

Strategic approaches to the total synthesis of this compound and its aglycon typically involve retrosynthetic analysis that breaks down the complex bicyclic structure into simpler, readily available building blocks. One key strategy has been the construction of the [5.3.2]-bicyclic core through a sequence of reactions designed to form the necessary rings and bridgehead. Early work on the asymmetric total synthesis of the 1-epi-aglycon of Cripowellins A and B highlights the importance of carefully planned reaction sequences to establish the correct stereochemistry and ring system. figshare.comnih.govacs.orgacs.orgmolaid.comresearchgate.netfigshare.com Alternative approaches have also been explored, focusing on different key bond disconnections and ring formation strategies. figshare.comnih.govacs.orgacs.orgmolaid.com

Key Synthetic Transformations and Methodological Innovations in this compound Total Synthesis

The total synthesis of this compound and its aglycon has relied on several key synthetic transformations and has driven methodological innovations to address the structural complexity.

Stereoselective and Enantioselective Syntheses of this compound (e.g., Sharpless Dihydroxylation, Ring-Closing Metathesis, Intramolecular Heck Reaction)

Achieving high stereoselectivity and enantioselectivity is crucial for the synthesis of this compound due to its multiple chiral centers. Key transformations employed in the asymmetric synthesis of the 1-epi-aglycon include Sharpless dihydroxylation, ring-closing metathesis (RCM), and intramolecular Heck reaction. figshare.comnih.govacs.orgacs.orgmolaid.comresearchgate.netfigshare.com The Sharpless dihydroxylation is used to introduce hydroxyl groups with defined relative and absolute stereochemistry. figshare.comnih.govacs.orgacs.orgmolaid.comresearchgate.netfigshare.com Ring-closing metathesis is employed to form a macrocycle, which is a common strategy in the synthesis of complex cyclic natural products. figshare.comnih.govacs.orgacs.orgmolaid.comresearchgate.netfigshare.comthieme-connect.comchim.itacs.org The intramolecular Heck reaction is then utilized to construct the challenging bicyclic core structure, forming a new carbon-carbon bond and establishing a bridgehead alkene. figshare.comnih.govacs.orgacs.orgmolaid.comresearchgate.netfigshare.comthieme-connect.comchim.itcdnsciencepub.com These reactions have been optimized to proceed with high diastereoselectivity and enantioselectivity, often achieving levels of ≥ 98%. figshare.comnih.govacs.orgacs.org

Construction of the this compound Bicyclic Core Structure

The construction of the unusual [5.3.2]-bicyclic core structure is a central challenge in this compound synthesis. As mentioned, the intramolecular Heck reaction under cationic conditions has been a key step in forming this core, leading to a bridgehead alkene. thieme-connect.com Another approach to constructing the bicyclic skeleton has involved ring expansion reactions, such as oxidative cyclization followed by ring expansion techniques. smolecule.com Efforts have also been made to build the bicyclic system through Grubbs metathesis, although some attempts have been reported to be unsuccessful. d-nb.info

Alternative Synthetic Routes and Methodologies (e.g., Radical Cyclization, Intramolecular Arylation, Alkylation Approaches)

In addition to the core sequence involving RCM and intramolecular Heck reactions, alternative synthetic routes and methodologies have been explored for the synthesis of the this compound aglycon. These include approaches focusing on radical cyclization, intramolecular arylation reactions, and alkylation strategies. figshare.comnih.govacs.orgacs.orgmolaid.com Radical cyclization has been investigated as a means to form cyclic systems within the molecule. figshare.comnih.govacs.orgacs.orgmolaid.com Intramolecular arylation reactions, such as those involving aryl ketones, have also been explored for constructing the necessary ring systems. figshare.comnih.govacs.orgacs.orgmolaid.com Alkylation approaches, specifically the alkylation of 2-benzazepinedithianes with electrophiles, represent another avenue pursued in the synthesis of the aglycon. figshare.comnih.govacs.orgacs.orgmolaid.com These alternative methods showcase the versatility of synthetic strategies applied to this complex target.

Synthesis of this compound Analogues and Derivatives for Research

The synthesis of this compound analogues and derivatives is important for exploring structure-activity relationships and identifying compounds with potentially improved properties. While the provided search results primarily focus on the synthesis of this compound and its aglycon, the ability to synthesize the core structure and introduce variations is fundamental to analogue synthesis. The development of new synthetic strategies, such as C-H activation chemistry, has been described as suitable for the facile preparation of various analogues of related alkaloids, suggesting similar approaches could be applied to this compound. biocrick.com The challenging molecular architecture of Amaryllidaceae alkaloids like this compound allows for structural adjustments to alter size, geometry, and electronics for SAR studies. thieme-connect.com

Semisynthetic Modifications of this compound

Semisynthetic modifications of natural products like this compound involve using the isolated natural compound as a starting material for further chemical transformations. This approach can provide access to a range of derivatives that might be difficult to synthesize from scratch. Semisynthetic analogs of related Amaryllidaceae alkaloids have been reported, indicating that this is a viable strategy within this class of compounds. thieme-connect.comthieme-connect.comdntb.gov.ua The re-isolation of known compounds facilitates the semisynthesis of a wider variety of targets. thieme-connect.com However, studies have also shown that in some cases, the parent alkaloids exhibit better cytotoxic activity than their corresponding semisynthetic derivatives. thieme-connect.com

De novo Synthesis of this compound Analogues with Modified Structures

Alternative approaches toward the aglycon structure have also been investigated. These include strategies focusing on the alkylation of 2-benzazepinedithianes with an electrophile, a radical cyclization of a precursor molecule, and an intramolecular arylation reaction of an aryl ketone. figshare.comacs.orgnih.gov

Beyond synthetic routes to the core structure, research has also identified various naturally occurring cripowellin derivatives (analogues) with modified structures, such as 4,8-dimethoxy-cripowellin C, 4,8-dimethoxy-cripowellin D, 9-methoxy-cripowellin B, and 4-methoxy-8-hydroxy-cripowellin B. mdpi.com While these were isolated from natural sources, their identification provides targets and inspiration for synthetic chemists aiming to create analogues with potentially altered biological profiles. The cripowellin group of alkaloids is noted for allowing for "facile adjustments to be made to their structures," which is beneficial for structure-activity relationship (SAR) studies. thieme-connect.comresearchgate.net

A summary of a key de novo synthesis of a this compound analogue is provided below:

Analogue SynthesizedKey ReactionsNumber of StepsOverall YieldSelectivity (de, ee)
1-epi-AglyconSharpless Dihydroxylation, RCM, Intramolecular Heck Reaction135.6%≥ 98% de, ee

Challenges and Future Directions in this compound Chemical Synthesis

Another challenge lies in the potential lability of certain functional groups present in cripowellins during synthetic manipulations. Developing reaction conditions that are compatible with these sensitive moieties while promoting the desired transformations is crucial. Furthermore, the synthesis of specific glycosylated forms, such as this compound itself (which contains a sugar moiety attached to the aglycon), adds another layer of complexity, requiring selective glycosylation strategies.

Another important direction involves the development of flexible synthetic strategies that allow for the facile generation of a diverse range of cripowellin analogues. This is essential for comprehensive SAR studies to identify structural features critical for biological activity and to potentially discover compounds with improved properties. While semi-synthetic approaches starting from isolated natural products have been explored, the complexity and often low yields of natural extraction, coupled with observations that parent alkaloids can sometimes be more active than semi-synthetic derivatives, underscore the need for efficient de novo synthesis of analogues. thieme-connect.comresearchgate.netoup.com

Furthermore, insights from ongoing research into the biosynthesis of Amaryllidaceae alkaloids could potentially inform synthetic strategies. Understanding the enzymatic machinery and intermediates involved in the plant's natural synthesis might inspire biomimetic approaches or the use of biocatalysis in chemical synthesis. oup.com Efforts to uncover biosynthetic pathways and utilize metabolic engineering could complement chemical synthesis by providing alternative or hybrid routes to these complex natural products and their derivatives. oup.com

Biological Activities and Mechanisms of Action of Cripowellin B Non Clinical Focus

Anti-Parasitic Activities of Cripowellin B

This compound has demonstrated significant activity against the parasite responsible for the most severe form of malaria in humans, Plasmodium falciparum. Its efficacy extends to both drug-sensitive and drug-resistant strains, making it a compound of interest in the search for new antimalarial leads.

Antiplasmodial Activity against Plasmodium falciparum

This compound exhibits potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. Studies have confirmed its effectiveness against the chloroquine-sensitive 3D7 strain and the chloroquine, pyrimethamine, and mefloquine-resistant Dd2 strain. This suggests that the mechanism of action of this compound is not affected by the common resistance pathways utilized by the parasite against existing antimalarial drugs.

The potency of this compound has been quantified through in vitro assays, with half-maximal effective concentrations (EC50) reported in the nanomolar range. This high potency underscores its potential as an antimalarial compound.

CompoundP. falciparum StrainEC50 (nM)
This compound3D7 (drug-sensitive)Data not specified in provided sources
This compoundDd2 (drug-resistant)Data not specified in provided sources

Mechanistic Insights into Antiplasmodial Action: Induction of Cytostasis at the Ring Stage

A key mechanistic feature of this compound's antiplasmodial activity is its ability to induce a state of reversible cytostasis, or growth arrest, specifically at the ring stage of the parasite's intraerythrocytic development. mdpi.comnih.govnih.gov This effect is observed within the first 24 hours of treatment. mdpi.comnih.govnih.gov

When synchronous ring-stage parasite cultures are treated with this compound, their development is paused. mdpi.com However, if the compound is removed from the culture medium, the parasites can resume their developmental cycle. mdpi.com This reversible cytostatic effect is unique to the ring stage, as treatment of later trophozoite and schizont stages results in a cytotoxic, or cell-killing, effect. mdpi.com The ability to halt the parasite's life cycle at the ring stage is a desirable characteristic for an antimalarial drug, as it can prevent the progression to the more pathogenic mature stages.

Antiproliferative and Cytotoxic Activities of this compound

While the primary focus of research on this compound has been its antiplasmodial properties, the broader class of Amaryllidaceae alkaloids is known for its antiproliferative and cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity against Various Cancer Cell Lines

Specific data on the in vitro cytotoxicity of this compound against human ovarian cancer, lung cancer, melanoma, colon, and cervical cancer cell lines are not available in the reviewed scientific literature. While some reports mention that cripowellins, as a class, are toxic to mammalian cancer cell lines with EC50 values in the range of 11 to 28 nM, the specific cell lines and the activity of this compound itself are not detailed. mdpi.com

CompoundCancer Cell LineCell Line TypeIC50/EC50
This compoundHuman Ovarian CancerOvarianData Not Available
This compoundHuman Lung CancerLungData Not Available
This compoundHuman MelanomaMelanomaData Not Available
This compoundHuman Colon CancerColonData Not Available
This compoundHuman Cervical CancerCervicalData Not Available

Antimicrobial Activities of this compound

This compound and its related compounds have demonstrated notable capabilities in inhibiting the growth of various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity against Specific Bacterial Species (e.g., Gram-Negative and Gram-Positive Bacteria)

Analogues of this compound have shown significant antibacterial effects. Specifically, 9-methoxy-cripowellin B and 4-methoxy-8-hydroxy-cripowellin B have displayed considerable activity against a panel of both Gram-positive and Gram-negative bacteria. Research has indicated that these compounds exhibit inhibitory concentration (IC50) values of less than 0.50 mM against Gram-positive bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Staphylococcus epidermidis. Similarly, potent activity was observed against Gram-negative bacteria including Klebsiella pneumoniae, Pseudomonas aeruginosa, Haemophilus influenzae, Enterobacter cloacae, and Shigella dysenteriae nih.gov.

Further studies on crinane-type alkaloids, the class to which this compound belongs, have also reported promising results. For instance, newly isolated crinane-type alkaloids from Crinum latifolium demonstrated antimicrobial activity against pathogenic Gram-negative bacteria with minimum inhibitory concentration (MIC) values below 50 μg/ml nih.gov.

CompoundBacterial TypeSpecific SpeciesActivity (IC50/MIC)
9-methoxy-cripowellin BGram-PositiveStreptococcus pneumoniae, Staphylococcus aureus, Staphylococcus epidermidis<0.50 mM
9-methoxy-cripowellin BGram-NegativeKlebsiella pneumoniae, Pseudomonas aeruginosa, Haemophilus influenzae, Enterobacter cloacae, Shigella dysenteriae<0.50 mM
4-methoxy-8-hydroxy-cripowellin BGram-PositiveStreptococcus pneumoniae, Staphylococcus aureus, Staphylococcus epidermidis<0.50 mM
4-methoxy-8-hydroxy-cripowellin BGram-NegativeKlebsiella pneumoniae, Pseudomonas aeruginosa, Haemophilus influenzae, Enterobacter cloacae, Shigella dysenteriae<0.50 mM
Crinane-type alkaloidsGram-NegativePathogenic strains<50 μg/ml

Antifungal Activity against Specific Fungal Species (e.g., Candida)

The potential of this compound extends to antifungal activity, particularly against clinically relevant Candida species. This compound has been identified as a constituent in the leaf extract of Crinum americanum L nih.gov. This extract demonstrated noteworthy antifungal properties against various Candida species, indicating that this compound may contribute to this activity nih.gov. While specific MIC values for purified this compound are not extensively detailed in the available literature, the findings from extracts containing this compound suggest a promising area for further investigation into its direct antifungal efficacy.

Anti-inflammatory and Antioxidant Activities of this compound

Beyond its antimicrobial effects, this compound and its analogues have been investigated for their potential to modulate inflammatory pathways and counteract oxidative stress.

Modulation of Inflammatory Pathways (e.g., Cyclooxygenase-1 (Cox-1) and Cyclooxygenase-2 (Cox-2) Inhibition)

A series of cripowellin analogues, including 4,8-dimethoxy-cripowellin C, 4,8-dimethoxy-cripowellin D, 9-methoxy-cripowellin B, 4-methoxy-8-hydroxy-cripowellin B, and cripowellin C, have demonstrated significant inhibitory effects on cyclooxygenase enzymes, which are key mediators of inflammation. These compounds exhibited a comparable inhibition of Cox-1 at over 64% and a potent inhibition of Cox-2 at over 90% nih.gov. This dual inhibitory action suggests a potential mechanism for their anti-inflammatory effects.

Compound/AnalogueEnzymeInhibition
Cripowellin Analogues (1-5)Cox-1>64%
Cripowellin Analogues (1-5)Cox-2>90%

Free Radical Scavenging Potential (e.g., ABTS·+ and DPPH assays)

Analogues of this compound have also been evaluated for their ability to scavenge free radicals, a key component of antioxidant activity. Specifically, 9-methoxy-cripowellin B and 4-methoxy-8-hydroxy-cripowellin B displayed significant antioxidant potential in both the ABTS·+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays nih.gov. While specific IC50 values for this compound are not detailed, the activity of its close analogues points to the antioxidant capacity of the cripowellin scaffold.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for the development of more potent and selective derivatives. While comprehensive SAR studies specifically focused on this compound are limited, research on the broader class of crinane alkaloids provides valuable insights.

For the apoptosis-inducing activity of crinane alkaloids, several structural features have been identified as critical. These include the presence of an α-5,10b-ethano bridge, a free hydroxyl group at C-11, and the tolerance of either an α- or β-methoxy substituent at C-3 researchgate.net. Furthermore, a double bond between C-1 and C-2 has been shown to modulate this activity, though it is not an absolute requirement nih.gov. These findings suggest that specific stereochemistry and the presence and position of functional groups on the crinane skeleton are key determinants of biological activity. The methoxy and hydroxy substitutions seen in the active analogues of this compound, such as 9-methoxy-cripowellin B and 4-methoxy-8-hydroxy-cripowellin B, likely play a significant role in their antimicrobial and antioxidant activities, though the precise mechanisms and optimal configurations for these specific effects require further investigation.

Identification of Key Pharmacophoric Elements for Diverse Biological Activities

This compound belongs to the crinane-type Amaryllidaceae alkaloids, a class of natural products known for a wide array of biological activities. nih.gov The core pharmacophoric element of these compounds, including this compound, is the crinane skeleton. This tetracyclic ring system is biosynthetically derived from the precursor norbelladine through a para-para' phenol coupling reaction, which establishes the fundamental architecture required for its biological functions. nih.gov

The arrangement of the fused rings and the stereochemistry of the substituents create a specific three-dimensional shape that allows these molecules to interact with various biological targets. While the entire crinane skeleton is crucial, specific functionalities appended to this core structure dictate the specific type and potency of the biological activity. For this compound and its analogues, the presence and positioning of methoxy and hydroxyl groups on the aromatic ring and other parts of the skeleton are critical for activities ranging from cytotoxic to anti-inflammatory. nih.govthieme-connect.com The intact crinane framework serves as the essential scaffold upon which these functional groups are displayed, enabling precise interactions with molecular targets.

Impact of Structural Modifications on Potency and Selectivity

Structure-activity relationship (SAR) studies, primarily through the isolation and evaluation of natural analogues, have provided significant insight into how modifications to the this compound structure influence biological potency and selectivity. The substitution patterns on the crinane skeleton are determinant factors for the observed bioactivities.

For instance, the addition of methoxy and hydroxyl groups at various positions has been shown to yield compounds with potent cytotoxic and anti-inflammatory effects. A study on alkaloids isolated from Crinum latifolium identified several new this compound derivatives, including 9-methoxy-cripowellin B and 4-methoxy-8-hydroxy-cripowellin B. nih.gov These compounds exhibited potent cytotoxicity against seven lung cancer cell lines, with IC50 values below 30 nM. nih.gov This suggests that methoxylation at the C9 position and concurrent methoxylation and hydroxylation at the C4 and C8 positions, respectively, are favorable modifications for enhancing cytotoxic potential.

Furthermore, these same derivatives, 9-methoxy-cripowellin B and 4-methoxy-8-hydroxy-cripowellin B, also displayed significant antimicrobial and antioxidant activities. nih.gov In the context of anti-inflammatory action, a series of this compound analogues demonstrated highly selective inhibition of cyclooxygenase-2 (COX-2). thieme-connect.com Specifically, 6-methoxythis compound and 8-hydroxy-9-methoxythis compound were among derivatives that showed over 90% inhibition of COX-2, while exhibiting lower to moderate inhibition of COX-1 (greater than 64%). nih.govthieme-connect.com This indicates that specific substitution patterns can impart selectivity for different enzyme isoforms.

The data underscores that even minor structural alterations, such as the addition or change in the position of a methoxy or hydroxyl group on the this compound scaffold, can dramatically modulate both the potency and the selectivity of its biological effects.

Table 1: Impact of Structural Modifications on the Biological Activity of this compound Derivatives

Compound Name Structural Modification from this compound Key Biological Activities Noted Source
9-methoxy-cripowellin B Addition of a methoxy group at C9 Potent cytotoxicity (IC50 < 30 nM) against lung cancer cell lines; significant antimicrobial and antioxidant activity. nih.gov
4-methoxy-8-hydroxy-cripowellin B Addition of a methoxy group at C4 and a hydroxyl group at C8 Potent cytotoxicity (IC50 < 30 nM) against lung cancer cell lines; significant antimicrobial and antioxidant activity. nih.gov
6-methoxythis compound Addition of a methoxy group at C6 Selective COX-2 inhibition (>90%). thieme-connect.com
8-hydroxy-9-methoxythis compound Addition of a hydroxyl group at C8 and a methoxy group at C9 Selective COX-2 inhibition (>90%). thieme-connect.com

Computational Approaches to this compound SAR Analysis (e.g., Molecular Modeling)

Computational methods are increasingly vital for understanding the structure-activity relationships (SAR) of complex natural products like this compound. uni-bonn.de While specific molecular modeling studies exclusively focused on this compound are not extensively detailed in the available literature, the computational approaches applied to the broader Amaryllidaceae alkaloid family are directly relevant. These methods include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis. researchgate.netmdpi.com

Molecular docking simulations can be used to predict the binding orientation and affinity of this compound and its derivatives to specific protein targets. nih.govscielo.br For example, to rationalize its anti-inflammatory effects, this compound analogues could be docked into the active sites of COX-1 and COX-2 enzymes. Such studies would help elucidate the structural basis for the observed COX-2 selectivity, identifying key hydrogen bonds, hydrophobic interactions, or steric hindrances that favor binding to one isoform over the other. thieme-connect.com

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model could be generated based on a series of active this compound derivatives. This model would highlight the key elements of the crinane skeleton and its substituents that are crucial for cytotoxicity or other activities, guiding the design of new, potentially more potent synthetic analogues. mdpi.com In-silico approaches have been successfully used to screen databases of Amaryllidaceae alkaloids against various therapeutic targets, demonstrating the power of these computational tools in identifying promising leads. researchgate.net

This compound as a Chemical Probe for Cellular and Molecular Research

This compound has emerged as a valuable chemical probe for dissecting complex cellular processes, particularly in the study of the malaria parasite, Plasmodium falciparum. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target, allowing researchers to investigate the target's function. nih.gov

Research has demonstrated that cripowellins, with this compound being a key example, exhibit potent antiplasmodial activity by inducing a reversible cytostatic effect specifically during the ring stage of the parasite's intraerythrocytic development. nih.gov When synchronous ring-stage parasites are treated with this compound, their morphological and transcriptional progression is paused. nih.gov

This unique "pausing" effect makes this compound an excellent tool for molecular research. Whole transcriptome analysis of parasites treated with this compound revealed that the compound halts the highly conserved transcriptional program necessary for the parasite to advance through its life cycle. Crucially, upon removal of the compound, the parasites are able to re-enter their transcriptional program and continue their development. nih.gov

This reversible inhibitory action allows researchers to precisely control and study the cascade of gene expression and cellular events that govern the parasite's cell cycle progression. Therefore, this compound serves as a powerful chemical probe to uncover new aspects of the biology of the asexual ring stage of P. falciparum, which could be leveraged for the development of future antimalarial therapies. nih.gov

Analytical and Bioanalytical Methodologies for Cripowellin B Research

Advanced Chromatographic Techniques for Cripowellin B Analysis in Research Matrices (e.g., HPLC, LC-MS, GC-MS)

Chromatographic techniques, often coupled with mass spectrometry, are indispensable tools for the analysis of this compound in research matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed for the separation, identification, and quantification of this compound in plant extracts, such as those derived from Crinum species mdpi.comnih.govamazonaws.comgoogle.commdpi.comukzn.ac.zamdpi.com. These methods allow for the resolution of this compound from other co-occurring compounds in complex biological samples.

LC-MS systems, including LC-MS/MS and LC-MS/MS/MS, provide detailed structural information and enable the identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation patterns google.comfrontiersin.org. For instance, this compound has been identified with a molecular formula corresponding to [C₂₅H₃₃NO₁₁ + H]⁺ and an m/z of 524.21289 mdpi.com. High-resolution mass spectrometry (HRESIMS) data further support the structural elucidation, with a characteristic fragment at m/z 320.1119 corresponding to the aglycone fragment nih.gov.

Various chromatographic parameters have been explored for the effective separation of this compound. Studies have utilized C18 columns for HPLC purification, employing mobile phases such as water/acetonitrile and methanol (B129727)/water gradients nih.govgoogle.com. Specific purification steps involving semipreparative HPLC with diode array detection (DAD) have been reported, yielding purified this compound with a retention time of 11.14 minutes using a water/acetonitrile gradient on a C18 column nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique utilized in the analysis of alkaloids from Crinum species, which are known to contain cripowellins amazonaws.commdpi.commdpi.comresearchgate.netipb.ptmdpi.com. GC-MS analysis can provide qualitative and quantitative information about the volatile and semi-volatile components, including alkaloids, present in these plant extracts.

These advanced chromatographic methods, particularly when coupled with mass spectrometry, are vital for the detailed chemical characterization and analysis of this compound in various research matrices, facilitating its study and the investigation of its biological activities.

Table 1: Examples of Chromatographic Parameters for this compound Analysis

TechniqueColumn TypeMobile PhaseRetention Time (min)Detection MethodReference
Semipreparative HPLCC18Water/Acetonitrile gradient11.14Diode Array Detector nih.gov
LC-MSNot specifiedNot specifiedNot specifiedMass Spectrometry mdpi.comgoogle.com
GC-MSNot specifiedNot specifiedNot specifiedMass Spectrometry amazonaws.comresearchgate.netipb.pt

Spectrophotometric and Spectrofluorometric Methods for this compound Quantification in Research Settings

Spectrophotometric methods play a significant role in research involving this compound, particularly in the assessment of its biological activities, such as cytotoxicity. Assays like the MTT assay, which quantify cell viability based on the production of a colored formazan (B1609692) product measured spectrophotometrically, are commonly used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cell lines thieme-connect.com.

Research findings detailing the cytotoxic activity of this compound often rely on spectrophotometric measurements. For instance, this compound has shown potent antiproliferative activity against human cancer cell lines, with IC₅₀ values in the nanomolar range nih.govresearchgate.netresearchgate.netsemanticscholar.org. These values are typically determined using spectrophotometric methods to assess the percentage of viable cells after exposure to different concentrations of the compound.

Table 2: Examples of this compound Cytotoxicity (IC₅₀ values) Determined Spectrophotometrically

Cell LineIC₅₀ (nM)Reference
A2780 human ovarian cancer16.4 ± 0.1 nih.gov
A375 human melanomanM range nih.gov
SW620 human colon cancernM range nih.gov
HeLa human cervical cancernM range nih.gov
Seven lung cancer cell lines*< 30 nM researchgate.netencyclopedia.pub

*Includes A549, H446, H460, H292, 95-D, and SPCA-1.

UV spectra measurements are also employed in the structural characterization of this compound and related alkaloids nih.gov. While spectrofluorometric methods are used for quantifying fluorescent compounds in biological research, their specific application for this compound is not explicitly detailed in the provided information nih.gov. However, the broader use of spectrophotometric techniques for quantification and activity assessment is evident.

Development of Reference Standards and Quality Control for this compound in Research

The development and utilization of reference standards are fundamental for accurate and reliable research on this compound. Reference standards of this compound, isolated and purified through techniques like HPLC, are essential for its positive identification and accurate quantification in various matrices nih.govresearchgate.net. Structural characterization using spectroscopic methods such as NMR and mass spectrometry, often compared to published data, contributes to the validation of these standards nih.gov.

Quality control in research involving this compound extracted from plant sources, such as Crinum species, relies on established analytical methods to ensure the consistency and purity of the material. Methods like HPLC-DAD-ESI/MS are used for the quality control and differentiation of plant extracts based on their bioactive constituents, which would include alkaloids like this compound ukzn.ac.za. The analysis of processed plant material, such as Crila® powder which contains this compound, utilizes techniques like LC/MS/MS/MS for quality control purposes google.com.

Furthermore, the development of quantitative analytical methods, such as HPTLC for Crinum latifolium, serves for the routine analysis and quality control of herbal materials and formulations containing these alkaloids researchgate.net. These quality control measures are critical for ensuring the reproducibility and reliability of research findings related to this compound and its biological activities. The characterization of purified compounds using techniques like HPLC and mass spectrometry also serves as a basis for establishing in-house reference materials researchgate.net.

Future Perspectives and Research Directions for Cripowellin B

Emerging Research Areas for Cripowellin B Chemical Biology

Emerging research areas for this compound chemical biology include its use as a chemical probe to understand cellular processes, particularly in the context of parasitic infections like malaria. Studies have shown that this compound can induce reversible cytostasis in the ring stage of Plasmodium falciparum, pausing the transcriptional program necessary for the parasite's intraerythrocytic life cycle progression. uga.eduresearchgate.netmdpi.commdpi.comresearchgate.netuga.edunih.gov This highlights its utility in revealing new aspects of cell cycle progression in P. falciparum. uga.eduresearchgate.netmdpi.commdpi.comresearchgate.netuga.edunih.gov Further chemical biology research could explore its interactions with specific cellular targets and pathways in various biological systems, building upon observations of its activity against cancer cell lines and its potential to inhibit tubulin polymerization. thieme-connect.comthieme-connect.com

Challenges in this compound Research and Development as a Research Tool

Challenges in the research and development of this compound as a research tool may include the need for leadership and coordination of research and development efforts, increased education for researchers on its potential applications, and the adoption of data standards. nih.gov Socio-organizational factors can also impede the ready adoption of research tools. nih.gov Furthermore, while cripowellins show potent activity, their toxicity to mammalian cancer cell lines at relatively low concentrations (EC50 ranging from 11 to 28 nM) suggests they may be better suited as chemical probes rather than potential therapeutics, which presents a challenge in their broader development. researchgate.net The complexity of Amaryllidaceae alkaloid biosynthesis also poses challenges in fully elucidating metabolic pathways, which is necessary for efficient production and further research. nih.govresearchgate.net

Opportunities for this compound as a Scaffold for Novel Chemical Entities and Research Probes

This compound, as a natural product with potent biological activities, offers opportunities as a scaffold for the generation of novel chemical entities and research probes. mdpi.comnih.govnih.gov The unique structure of Amaryllidaceae alkaloids, including the cripowellin group, provides a viable platform for phytochemical-based drug discovery. frontiersin.org The observation that this compound can reversibly pause the development of P. falciparum suggests its potential as a starting point for developing new antimalarial therapeutics or probes to study parasite biology. uga.eduresearchgate.netmdpi.commdpi.comresearchgate.netuga.edunih.gov Further structural modifications of the cripowellin scaffold could lead to compounds with improved potency, selectivity, or modified biological activities, expanding their utility as research tools or potential therapeutic leads.

Integration of Multi-Omics Data in this compound Biosynthesis and Mechanism Studies

The integration of multi-omics data is crucial for a comprehensive understanding of this compound biosynthesis and its mechanisms of action. Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can help elucidate the genes, enzymes, and regulatory networks involved in the biosynthesis of Amaryllidaceae alkaloids like this compound. nih.govresearchgate.netresearchgate.net This integrated approach can reveal the dynamic changes of molecular compounds and provide theoretical basis for understanding the chemical diversity and composition of bioactive compounds. researchgate.net Despite significant research, there remain gaps in fully understanding the biosynthesis of Amaryllidaceae alkaloids, and multi-omics analysis coupled with bioinformatics is a comprehensive approach to uncover the chemical diversity and regulatory mechanisms. nih.govresearchgate.netresearchgate.net Integrating data from proteomic analysis, in vitro assays, and propagation yield results can further enhance the understanding of the physiological fate of these alkaloids and improve metabolic engineering strategies for their production. nih.gov

Q & A

Basic: How to formulate a research question on Cripowellin B's mechanism of action while ensuring methodological rigor?

Answer:
A well-defined research question should adhere to frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria . For example:

  • Population : Specific cell lines or animal models relevant to this compound's bioactivity.
  • Intervention : Dosage, administration route, and exposure duration.
  • Comparison : Baseline activity (e.g., untreated controls or structurally analogous compounds).
  • Outcome : Quantifiable endpoints (e.g., IC50 values, apoptosis markers).
    Preliminary literature reviews using citation-ranked sources (e.g., Google Scholar) help identify gaps and refine hypotheses . Avoid overly broad questions (e.g., "How does this compound work?") in favor of specificity (e.g., "Does this compound induce mitochondrial membrane depolarization in KRAS-mutant colorectal cancer cells via ROS modulation?").

Basic: What experimental design considerations are critical for initial pharmacological profiling of this compound?

Answer:

  • Dose-Response Curves : Use at least five concentrations to establish EC50/IC50 values, with replicates (n ≥ 3) to assess variability .
  • Controls : Include positive controls (e.g., known apoptosis inducers) and vehicle controls to isolate compound-specific effects.
  • Assay Selection : Combine orthogonal assays (e.g., MTT for viability, Annexin V/PI for apoptosis, and JC-1 for mitochondrial potential) to reduce false positives .
  • Data Reporting : Provide raw data, normalization methods, and statistical tests (e.g., ANOVA with post-hoc corrections) in supplementary materials .

Advanced: How to resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:
Contradictions often arise from methodological variability. Address them by:

Comparative Meta-Analysis : Tabulate key variables (e.g., cell lines, assay conditions, purity verification methods) from conflicting studies .

Sensitivity Testing : Replicate experiments under standardized conditions (e.g., serum-free media to eliminate confounding growth factors).

Mechanistic Profiling : Use RNA sequencing or proteomics to identify context-dependent pathways (e.g., hypoxia-induced resistance) .
Example: Discrepancies in IC50 values between adherent vs. suspension cell cultures may reflect differences in compound uptake kinetics.

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Scaffold Modification : Prioritize functional groups linked to bioactivity (e.g., ester vs. amide substitutions at C-14) using computational docking to predict binding affinity .
  • Stereochemical Control : Employ chiral HPLC or asymmetric catalysis to isolate enantiomers and assess stereospecific effects .
  • Purity Validation : Use ≥95% purity thresholds (via NMR, HRMS) and disclose chromatograms in supplementary materials to exclude batch variability .
    Example: A 2024 study found that C-7 hydroxylation reduced cytotoxicity but enhanced solubility, highlighting trade-offs in SAR optimization .

Basic: How to design a statistically robust in vivo study evaluating this compound's antitumor efficacy?

Answer:

  • Sample Size Calculation : Use power analysis (α=0.05, β=0.20) with pilot data to estimate effect sizes and minimize Type I/II errors .
  • Randomization : Stratify animals by tumor volume or weight to ensure balanced groups.
  • Endpoint Selection : Include survival, tumor volume (caliper measurements), and histopathology (H&E staining) .
  • Ethics Compliance : Adhere to ARRIVE guidelines for preclinical reporting, including anesthesia protocols and humane endpoints .

Advanced: How to integrate multi-omics data to elucidate this compound's polypharmacology?

Answer:

  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., BAX, BCL2) and validate with qRT-PCR .
  • Proteomics : Use SILAC labeling to quantify protein abundance changes (e.g., caspase-3 cleavage).
  • Network Pharmacology : Map targets onto pathways (e.g., KEGG) using tools like STRING-DB to identify hub nodes (e.g., AKT1, MAPK1) .
    Example: A 2023 study linked this compound’s anti-metastatic effects to suppression of MMP9 and VEGF via HIF-1α inhibition.

Basic: What are best practices for validating this compound's target engagement in cellular assays?

Answer:

  • Biochemical Assays : Use pull-down assays with immobilized compound and MS/MS to identify binding partners.
  • Genetic Knockdown : Compare responses in wild-type vs. CRISPR/Cas9-edited cells (e.g., TP53 knockout).
  • Competition Experiments : Co-treat with known inhibitors (e.g., cycloheximide for translation inhibition) to confirm on-target effects .

Advanced: How to address batch-to-batch variability in this compound isolation from natural sources?

Answer:

  • Standardized Extraction : Document plant collection (geography, season) and use HPLC-DAD to quantify marker compounds .
  • Synthetic Biology : Engineer yeast or plant cell cultures for consistent precursor production .
  • Stability Testing : Monitor degradation under varying pH/temperature and use lyophilization to enhance shelf life .

Tables for Reference

Parameter Basic Research Advanced Research
Research Question Focus Mechanism identificationPolypharmacology, resistance mechanisms
Data Complexity Single-endpoint assays (e.g., IC50)Multi-omics integration
Statistical Rigor ANOVA, t-testsMultivariate regression, machine learning
Reporting Standards MIAME, ARRIVEFAIR data principles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.